molecular formula C7H7N3 B1291010 1H-Pyrrolo[3,2-b]pyridin-6-amine CAS No. 1015609-67-2

1H-Pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B1291010
CAS No.: 1015609-67-2
M. Wt: 133.15 g/mol
InChI Key: ZURXBXYCBASGBD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic compound with the molecular formula C7H7N3. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fused pyrrole and pyridine ring system, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-b]pyridin-6-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can yield the desired product. Another method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the pyrrole ring fused to the pyridine core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrolopyridine derivatives.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a key scaffold in the development of pharmaceuticals, particularly in the design of anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridin-6-amine can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: This compound has a different ring fusion pattern, which can lead to variations in biological activity and chemical reactivity.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring, known for its distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific ring fusion and the presence of an amine group, which provides versatility in chemical modifications and potential for diverse biological activities.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURXBXYCBASGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640157
Record name 1H-Pyrrolo[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-67-2
Record name 1H-Pyrrolo[3,2-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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